3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride
Description
Systematic Nomenclature and Molecular Descriptors
The compound 3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride represents a structurally complex bicyclic heterocycle with specific nomenclature reflecting its systematic chemical architecture. According to standardized chemical databases, the compound carries the Chemical Abstracts Service registry number 1417636-09-9, establishing its unique chemical identity within the global chemical literature. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, indicating the presence of a methyl substituent at position 3 of the tetrahydroimidazopyridine core structure.
The molecular formula C₇H₁₃Cl₂N₃ encompasses seven carbon atoms, thirteen hydrogen atoms, two chloride ions, and three nitrogen atoms, resulting in a molecular weight of 210.10 grams per mole. The compound exists as a dihydrochloride salt, indicating the presence of two hydrochloride moieties associated with the basic nitrogen centers of the heterocyclic system. The parent compound, lacking the chloride counterions, corresponds to molecular formula C₇H₁₁N₃ with significantly reduced molecular mass reflecting the absence of the acidic components.
Structural identification relies on sophisticated molecular descriptors including the Simplified Molecular Input Line Entry System representation CN1C=NC2=C1CNCC2.[H]Cl.[H]Cl, which provides a linear notation describing the complete molecular connectivity. The International Chemical Identifier key IMXRWYBNRYOWGX-UHFFFAOYSA-N serves as a unique digital fingerprint enabling precise compound identification across multiple chemical databases and computational platforms. These standardized descriptors facilitate accurate chemical communication and ensure consistent identification throughout scientific literature and regulatory documentation.
Properties
IUPAC Name |
3-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-5-9-6-2-3-8-4-7(6)10;;/h5,8H,2-4H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXRWYBNRYOWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417636-09-9 | |
| Record name | 3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It has been reported that similar compounds can be used to prepare inhibitors for factor xa and cyclin-dependent kinases (cdks).
Mode of Action
Based on its potential use in the preparation of factor xa and cdk inhibitors, it can be inferred that it may interact with these targets to inhibit their function.
Biochemical Analysis
Biochemical Properties
3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride plays a crucial role in biochemical reactions due to its structural resemblance to purines. It interacts with several enzymes and proteins, including GABA A receptors, proton pumps, and aromatase enzymes. These interactions are primarily through binding to active sites or allosteric sites, modulating the activity of these biomolecules. For instance, its interaction with GABA A receptors enhances the receptor’s response to GABA, leading to increased inhibitory neurotransmission.
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it modulates GABAergic signaling, which can affect neuronal excitability and synaptic plasticity. In cancer cells, it has been shown to inhibit cell proliferation by interfering with cell cycle regulators and inducing apoptosis. Additionally, it affects metabolic pathways by inhibiting enzymes involved in carbohydrate metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their functions. For example, its binding to aromatase enzymes inhibits the conversion of androgens to estrogens, which is crucial in hormone-dependent cancers. It also modulates gene expression by interacting with transcription factors and influencing their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that its effects on cellular function can persist for several days, with gradual changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and reduce anxiety in rodents. At high doses, it can cause toxicity, leading to adverse effects such as liver damage and neurotoxicity. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of various metabolites, influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the brain and liver, where it exerts its pharmacological effects. Its localization is influenced by factors such as lipid solubility and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications and targeting signals can direct it to specific compartments or organelles, influencing its function and activity.
Biological Activity
3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potentials.
Chemical Structure and Properties
The compound's chemical structure features a fused imidazole and pyridine ring system, characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉N₃·2HCl |
| Molecular Weight | 196.078 g/mol |
| CAS Number | 62002-31-7 |
This bicyclic structure contributes to its diverse biological activities, particularly as a potential pharmacological agent.
Biological Activity
This compound exhibits several notable biological activities:
- Anticancer Activity : Research indicates that derivatives of imidazo[4,5-c]pyridine show antiproliferative effects against various cancer cell lines. For instance, compounds within this class have demonstrated selective activity against colon carcinoma and lung carcinoma cells with IC50 values in the low micromolar range .
- Antimicrobial Properties : Some derivatives have shown moderate antibacterial activity against strains such as Escherichia coli. However, the parent compound's specific antimicrobial efficacy remains less documented compared to its derivatives .
- Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of specific enzymes involved in various metabolic pathways. The introduction of lipophilic groups has been noted to enhance inhibitory potency significantly .
Structure-Activity Relationship (SAR)
The biological activity of 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is influenced by structural modifications. Key findings include:
- Substitution Patterns : Variations in substitution at different positions on the imidazo-pyridine core can lead to distinct pharmacological profiles. For example, the introduction of alkyl or aryl groups at the N5 position generally improves activity compared to unsubstituted analogs .
- Bicyclic Conformation : The conformational rigidity provided by the bicyclic structure is believed to facilitate better binding interactions with biological targets compared to acyclic counterparts .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antiproliferative Studies : A study evaluated a series of imidazo[4,5-c]pyridine derivatives against multiple human cancer cell lines. The results indicated that specific substitutions led to enhanced potency against cancer cells such as HCT-116 (colorectal carcinoma) and NCI-H460 (lung carcinoma), with IC50 values reported as low as 0.7 μM for some derivatives .
- Inhibitory Action on Enzymes : Another investigation focused on the inhibition of Porphyromonas gingivalis quorum sensing (QS) enzymes using tetrahydroimidazo[4,5-c]pyridine derivatives. Modifications at the N5 position resulted in up to a 60-fold increase in activity compared to earlier compounds tested in this series .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Framework
(a) Imidazo[4,5-c]pyridine Derivatives
- 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride (unmethylated analog): Lacks the 3-methyl group, reducing steric hindrance and altering receptor-binding affinity. Synthesized via similar methods but with lower yields (79.5% vs. higher yields for methylated derivatives) .
Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylate dihydrochloride hydrate :
(b) Pyrazolo[4,3-c]pyridine Derivatives
- 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride: Replaces the imidazole ring with a pyrazole (two adjacent nitrogen atoms). Commercial similarity score: 0.89 compared to the target compound .
(c) Triazolo[4,5-c]pyridine Derivatives
- 4-Chloro-1-(β-D-ribofuranosyl)-v-triazolo[4,5-c]pyridine: Contains a triazole ring instead of imidazole, introducing additional nitrogen atoms. UV spectral data (λₘₐₓ 300 nm at pH 1) differs significantly from methylated imidazo derivatives, indicating altered electronic transitions . Studied for antimetabolite activity in purine pathways .
Positional Isomers and Methylation Effects
- 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride :
Preparation Methods
Starting Materials and Initial Protection
- The synthesis begins with L-histidine methyl ester dihydrochloride as the starting material.
- Protection of amino groups is achieved by converting it into the di-t-butoxycarbonyl derivative (compound 3) using di-t-butyl dicarbonate ((Boc)2O) in the presence of triethylamine.
- This step yields compound 3 in 82% yield under strictly anhydrous conditions to avoid hydrolysis.
Alkylation Step
- Alkylation of the unsubstituted imidazole nitrogen is performed using the triflate derivative of 3-methyl-4-nitrobenzyl alcohol (compound 4).
- The alkylation is conducted at low temperature (-70 °C) to afford the coupled product (compound 5) with a 61% yield.
- This step requires careful pH buffering during quenching to maximize yield and purity.
Hydrolysis and Deprotection
Ring Closure (Annulation)
- The cyclization to form the imidazopyridine core (compound 7) is performed in 12N hydrochloric acid.
- This alternative method overcomes difficulties encountered with older protocols and yields 71% of the desired product.
- The ring closure is critical to establish the bicyclic imidazo[4,5-c]pyridine structure.
Esterification
N-Acylation
Reduction of Nitro Group
Reductive Methylation and Hydrolysis
- Reductive methylation of the aniline to the dimethylamine (compound 11) is optimally performed using sodium cyanoborohydride with formaldehyde in methanol and 1N hydrochloric acid.
- This method allows purification by flash chromatography on a gram scale.
- Subsequent hydrolysis of the methyl ester and salt formation with trifluoroacetic acid yields the final product in 79% yield.
- The overall yield of the process is approximately 9% from the starting material.
Summary Table of Key Synthetic Steps and Yields
| Step | Reaction Description | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1. Protection | L-histidine methyl ester → di-Boc derivative | (Boc)2O, Et3N, anhydrous methanol | Compound 3 | 82 |
| 2. Alkylation | Imidazole N-alkylation with triflate derivative | Triflate of 3-methyl-4-nitrobenzyl alcohol, −70 °C | Compound 5 | 61 |
| 3. Hydrolysis & Deprotection | Ester hydrolysis, Boc removal | 6N HCl | Compound 6 | 80 |
| 4. Ring Closure | Annulation to imidazopyridine | 12N HCl | Compound 7 | 71 |
| 5. Esterification | Formation of methyl ester | Trimethyl orthoformate, acid | Compound 8 | 85 |
| 6. N-Acylation | Acylation with diphenylacetyl chloride | Diphenylacetyl chloride, Et3N | Compound 9 | Good |
| 7. Nitro Reduction | Reduction to aniline | SnCl2 | Compound 10 | 85 |
| 8. Reductive Methylation | Dimethylation of aniline | NaCNBH3, formaldehyde, MeOH, 1N HCl | Compound 11 | 83 |
| 9. Hydrolysis & Salt Formation | Hydrolysis of ester, salt formation | NaOH, trifluoroacetic acid | Final product | 79 |
Notes on Scale-up and Practical Considerations
- The improved synthesis method reported by Cundy et al. (2000) addresses limitations of earlier protocols, particularly in scalability and reproducibility.
- The careful control of moisture and low temperature during alkylation is critical.
- Use of stannous chloride for nitro reduction avoids contamination and polymer formation.
- Stepwise reductive methylation and purification allow preparation of gram quantities suitable for further pharmacological studies.
Q & A
Q. What are the established synthetic routes for 3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride, and how are reaction conditions optimized?
The compound is synthesized via multi-step organic reactions. A common route involves:
- Cyclization : Refluxing precursors (e.g., trityl-protected intermediates) with dimethoxymethane in 0.01 M HCl to form the imidazo[4,5-c]pyridine core (79.5% yield) .
- Protection/Deprotection : Use of trityl chloride (78.4% yield) and Pd/C hydrogenation (89% yield) to remove protecting groups .
- Purification : Flash chromatography or recrystallization in solvents like MeOH/EtOAC mixtures .
Optimization strategies : Adjusting solvent ratios (e.g., DCM/DMF 4:1 for carbamate formation), reaction times, and catalyst loading (e.g., 10% Pd/C) to improve yields .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Key methods include:
- NMR Spectroscopy : H and C NMR confirm structure via characteristic shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] for CHClN at m/z 254.11) .
- HPLC : Purity assessment (≥97% by reverse-phase HPLC) .
Interpretation : Cross-referencing observed peaks with synthetic intermediates (e.g., trityl-protected precursors) ensures structural fidelity .
Advanced Research Questions
Q. How can researchers address contradictory data in synthetic yields or spectral results?
Contradictions may arise from:
Q. What strategies are recommended for structure-activity relationship (SAR) studies involving this compound?
SAR approaches include:
- Derivatization : Synthesizing analogs (e.g., 4-carboxylic acid or 4-pyridinyl derivatives) to probe functional group contributions .
- Biological Assays : Testing analogs for receptor binding (e.g., histamine H3/H4 receptors) using radioligand displacement assays .
- Computational Modeling : Docking studies to predict interactions with target proteins (e.g., imidazo[4,5-c]pyridine derivatives in enzyme inhibition) .
Q. How can purification challenges, such as persistent byproducts or low crystallinity, be resolved?
Common issues and solutions:
- Byproduct Removal : Use gradient flash chromatography (e.g., 0–10% MeOH in DCM) to separate trityl-deprotected products from residual intermediates .
- Crystallization : Optimize solvent polarity (e.g., EtOAc/hexane mixtures) and cooling rates to enhance crystal formation .
- Hydroscopicity : Store the dihydrochloride salt under anhydrous conditions to prevent hydrate formation .
Q. What advanced methodologies are used to study the compound’s interactions with biological targets?
Techniques include:
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) for receptors .
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., kinase domains) .
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsome assays and LC-MS/MS detection .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
